

In-Depth Technical Guide to Betulinic Aldehyde Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid betulin, is a compound of increasing interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical properties, synthesis, and known biological activities. While research on its specific mechanisms of action is ongoing, this document consolidates the available data to serve as a foundational resource for further investigation and drug development endeavors.

Physical and Chemical Properties

Betulinic aldehyde oxime, also known as 3β-hydroxy-lup-20(29)-en-28-al oxime or Betulin 28-oxime, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C30H49NO2	[2]
Formula Weight	455.7 g/mol	[2]
CAS Number	25613-12-1	[2]
Melting Point	222-224 °C	
Appearance	White to off-white crystalline solid	[1]
Purity	≥95%	[2]
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Poorly soluble in water.	[2]
Storage	-20°C	[2]
Stability	≥ 4 years at -20°C	[2]

1.1. Spectral Data

While detailed spectral data for **betulinic aldehyde oxime** are not widely published, a certificate of analysis confirms that the mass spectrum shows a protonated molecular ion (MH+) peak at m/z 456.2, which is consistent with its molecular weight. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra have been reported to be in conformity with the structure, though specific data are not provided. For reference, the NMR data of the closely related precursor, betulinic aldehyde, and other similar triterpenoids are available in the scientific literature.

Synthesis of Betulinic Aldehyde Oxime

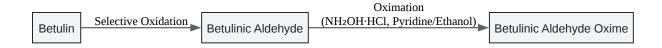
The synthesis of **betulinic aldehyde oxime** is typically achieved through the oximation of its precursor, betulinic aldehyde. Betulinic aldehyde itself can be synthesized from betulin, a readily available natural product from birch bark, via selective oxidation.

2.1. Experimental Protocol: Oximation of Betulinic Aldehyde

The following is a general experimental protocol for the synthesis of **betulinic aldehyde oxime** from betulinic aldehyde.

Materials:

- · Betulinic aldehyde
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Pyridine
- Ethanol
- Dichloromethane
- 5% Hydrochloric acid (HCl) solution
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography


Procedure:

- Dissolve betulinic aldehyde in a mixture of pyridine and ethanol.
- Add an excess of hydroxylamine hydrochloride to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with dichloromethane.
- Wash the organic layer sequentially with 5% HCl solution and water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel to yield pure betulinic aldehyde oxime.

Workflow for the Synthesis of **Betulinic Aldehyde Oxime**:

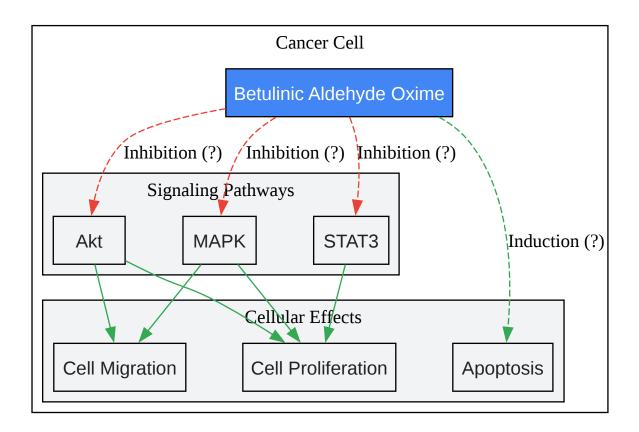
Click to download full resolution via product page

Caption: Synthesis of **Betulinic Aldehyde Oxime** from Betulin.

Biological Activity and Potential Signaling Pathways

Betulinic aldehyde oxime has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[2] It is active against various bacteria such as E. aerogenes, E. coli, E. faecalis, P. aeruginosa, and S. aureus, as well as the fungus C. albicans and the parasite L. donovani at a concentration of 50 μ M.[2] Furthermore, it exhibits cytotoxicity towards Huh7 hepatocellular carcinoma cells at the same concentration.[2]

While specific signaling pathways for **betulinic aldehyde oxime** have not been fully elucidated, the activities of its parent compounds, betulinic aldehyde and betulinic acid, provide valuable insights into its potential mechanisms of action.


3.1. Potential Anticancer Mechanisms

The anticancer activity of **betulinic aldehyde oxime** is an area of active investigation. Its precursor, betulinic aldehyde, has been shown to inhibit the viability, proliferation, and migration of A549 lung cancer cells in a dose-dependent manner. Mechanistically, betulinic aldehyde was found to inhibit the activation of the Akt, MAPK, and STAT3 signaling pathways in these cells.

Given the structural similarity, it is hypothesized that **betulinic aldehyde oxime** may exert its cytotoxic effects through similar pathways. The induction of apoptosis is a common mechanism for many triterpenoid compounds.

Hypothesized Signaling Pathway for Anticancer Activity:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. epic.awi.de [epic.awi.de]
- 2. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Betulinic Aldehyde Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12522404#physical-properties-of-betulinic-aldehyde-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com